4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid
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Overview
Description
4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarbodithioate with ethyl chloroacetate under basic conditions, followed by cyclization with thionyl chloride .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the carboxylic acid group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to altered biochemical pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Trifluoromethyl-1,2,3-thiadiazole-5-carboxylic acid
- 1,3,4-Thiadiazole derivatives
Comparison: 4-Ethyl-1,2,5-thiadiazole-3-carboxylic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl or trifluoromethyl counterparts, the ethyl group may enhance lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C5H6N2O2S |
---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
4-ethyl-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3-4(5(8)9)7-10-6-3/h2H2,1H3,(H,8,9) |
InChI Key |
AKLSCLDDRYOIHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NSN=C1C(=O)O |
Origin of Product |
United States |
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